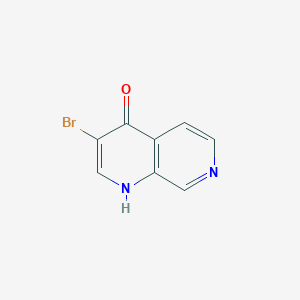

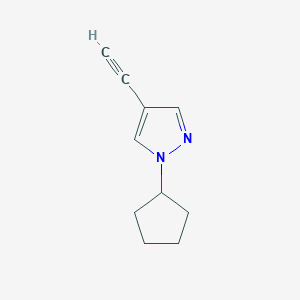

3-Bromo-1H-1,7-naphthyridin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-1H-1,7-naphthyridin-4-one” is a compound that belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds that have diverse biological activities and photochemical properties . They are used in various fields such as medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest due to their wide applicability. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

Chemical Reactions Analysis

Naphthyridines react readily with alkyl halides to furnish the corresponding N-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

科学的研究の応用

Synthesis and Characterization

The compound 3-Bromo-1H-1,7-naphthyridin-4-one plays a pivotal role in the field of chemical synthesis and characterization. Its derivatives, such as 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one, are synthesized using brominating agents, with their structures confirmed via spectral studies like FTIR, NMR, and X-ray single-crystal diffractometry. These compounds exhibit significant properties like monoclinic crystal systems and are stabilized through hydrogen bond interactions, indicating potential applications in materials science and crystal engineering (Patil, Pathan, & Zangade, 2021).

Organic Synthesis

The reactivity of 3-Bromo-1H-1,7-naphthyridin-4-one with potassium amide in liquid ammonia showcases its versatility in organic synthesis. This reaction yields amino derivatives, presenting a pathway to modify the naphthyridine core for various applications. The reaction mechanism involves intermediates like 3,4-didehydro-1,7-naphthyridine, highlighting the compound's utility in synthesizing complex organic molecules (Plas, Woźniak, & Veldhuizen, 2010).

Materials Science

In the domain of materials science, particularly in organic photovoltaic devices, bromo derivatives like 4-bromoanisole have found use as processing additives to control phase separation and purity. This application underlines the broader utility of bromo-naphthyridine derivatives in enhancing the efficiency of electronic materials by promoting the aggregation of polymers, thereby optimizing device performance (Liu et al., 2012).

Catalysis

The structural flexibility of 3-Bromo-1H-1,7-naphthyridin-4-one derivatives enables their application in catalysis. For instance, dinuclear complexes derived from related structures have been employed in water oxidation processes, demonstrating their catalytic capabilities. These complexes exhibit properties influenced by electron donor/acceptor abilities, contributing to advancements in green chemistry and sustainable energy solutions (Zong & Thummel, 2005).

Pharmaceutical Chemistry

While ensuring the exclusion of drug use, dosage, and side effects, it is noteworthy that the structural manipulation of naphthyridine derivatives, including bromination, offers insights into the design of novel compounds with potential bioactivity. The transformation of 3-bromo-1,6-naphthyridin-2(1H)-ones into thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones, for instance, enhances their pharmacological potency, suggesting their relevance in the development of therapeutic agents (Singh et al., 1995).

Safety and Hazards

The safety data sheet for a similar compound, “1,7-Naphthyridin-4(1H)-one”, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

特性

IUPAC Name |

3-bromo-1H-1,7-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-11-7-4-10-2-1-5(7)8(6)12/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISLSYOJOUTPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)C(=CN2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-1,7-naphthyridin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2812734.png)

![2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2812736.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2812739.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate](/img/structure/B2812743.png)

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2812750.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2812753.png)